molecular formula C8H15O3P B2633625 (1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid CAS No. 2470280-25-0

(1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid

Cat. No.: B2633625
CAS No.: 2470280-25-0
M. Wt: 190.179
InChI Key: MAVYABNOXIGBSX-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid is a chiral organophosphorus compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopentane ring with a dimethylphosphoryl group and a carboxylic acid group, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral phosphine ligand and a transition metal catalyst. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can be scaled up to produce significant quantities of the compound. Additionally, enzymatic resolution methods can be employed to separate the desired enantiomer from a racemic mixture .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

(1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-Dimethylphosphorylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a dimethylphosphoryl group and a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and interact selectively with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

(1S,2R)-2-dimethylphosphorylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O3P/c1-12(2,11)7-5-3-4-6(7)8(9)10/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVYABNOXIGBSX-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CP(=O)(C)[C@@H]1CCC[C@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.